

In-Depth Technical Guide: Tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

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Compound of Interest

tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

Cat. No.: B131797

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies for **tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate**. This chiral building block is of significant interest in medicinal chemistry and drug development due to its utility in the synthesis of complex biologically active molecules.

Core Molecular Data

Tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate is a key intermediate in organic synthesis, particularly valued for its stereospecificity which is crucial in the development of targeted therapeutics.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative snapshot for laboratory use.

Property	Value	Reference
Molecular Weight	217.26 g/mol	[1][2]
Molecular Formula	C ₁₀ H ₁₉ NO ₄	[2]
CAS Number	714971-28-5	[1][2]
Purity	Typically ≥97%	[2]
Appearance	White solid	
Melting Point	80 °C	[1]
Boiling Point	320.7±27.0 °C (Predicted)	[1]
Density	1.118 g/cm ³	[1]
Water Solubility	Slightly soluble	[1]

Spectroscopic and Chromatographic Data

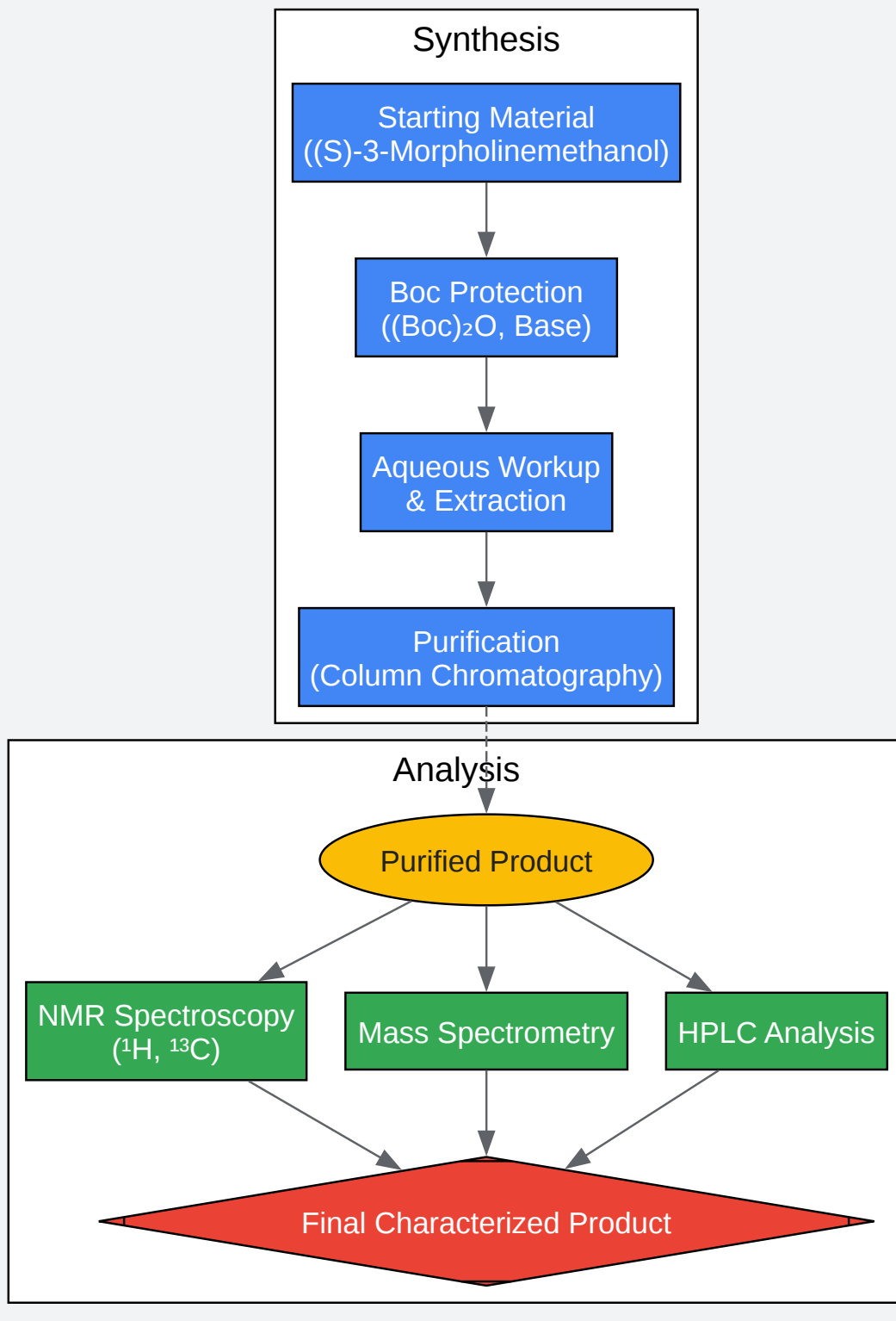
Analytical data is critical for the verification of the compound's identity and purity. Below is a summary of expected analytical outcomes.

Analysis Type	Expected Data
¹ H NMR	Consistent with the structure, showing characteristic peaks for the tert-butyl group, morpholine ring protons, and the hydroxymethyl group.
¹³ C NMR	Peaks corresponding to the ten carbon atoms in the molecule, including the carbonyl of the Boc group, the carbons of the morpholine ring, and the tert-butyl group.
Mass Spectrometry (ESI-MS)	[M+H] ⁺ at m/z 218.2
HPLC	A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used.

Synthesis and Purification Workflow

The synthesis of **tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate** is a multi-step process that requires careful control of reaction conditions to maintain the desired stereochemistry. The following diagram illustrates a typical workflow from starting materials to the purified product.

Synthesis and Analysis Workflow

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Caption: A logical workflow for the synthesis and analysis of **tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate**.

Experimental Protocols

The following protocols provide a general methodology for the synthesis, purification, and analysis of **tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate**. These should be adapted and optimized based on specific laboratory conditions and available equipment.

Synthesis: Boc Protection of (S)-3-Morpholinemethanol

Objective: To introduce the tert-butyloxycarbonyl (Boc) protecting group onto the nitrogen atom of (S)-3-morpholinemethanol.

Materials:

- (S)-3-Morpholinemethanol
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, and stir bar
- Ice bath
- Separatory funnel

Procedure:

- Dissolve (S)-3-morpholinemethanol (1 equivalent) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0 °C using an ice bath.
- Add triethylamine or DIPEA (1.2 equivalents) to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Flash Column Chromatography

Objective: To purify the crude product from the synthesis step.

Materials:

- Crude **tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate**
- Silica gel (for flash chromatography)
- Hexanes and Ethyl Acetate (or other suitable solvent system)
- Glass column for chromatography
- Compressed air or pump for flash chromatography

- Test tubes or vials for fraction collection

Procedure:

- Prepare a slurry of silica gel in hexanes and pack the column.
- Dissolve the crude product in a minimal amount of the eluent or DCM.
- Load the dissolved sample onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
- Collect fractions and monitor by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product as a white solid.

Analysis and Characterization

Objective: To confirm the identity and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl_3).
- Acquire ^1H and ^{13}C NMR spectra.
- Analyze the spectra to confirm the presence of all expected peaks and their integrations, corresponding to the structure of the molecule.

Mass Spectrometry (MS):

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
- Acquire the mass spectrum in positive ion mode and look for the $[\text{M}+\text{H}]^+$ ion.

High-Performance Liquid Chromatography (HPLC):

- Prepare a standard solution of the compound at a known concentration.
- Inject the sample onto a suitable HPLC column (e.g., C18).
- Run a gradient or isocratic method with an appropriate mobile phase (e.g., water/acetonitrile with 0.1% formic acid).
- Determine the purity of the sample by integrating the peak area of the product and any impurities.

Applications in Drug Discovery

Tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate serves as a valuable chiral building block in the synthesis of more complex pharmaceutical agents. The morpholine scaffold is a common feature in many approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of the Boc protecting group allows for selective reactions at the hydroxymethyl group, while the chiral center is preserved for stereospecific drug-target interactions.

A notable application of this intermediate is in the synthesis of kinase inhibitors, such as Bruton's tyrosine kinase (BTK) inhibitors like Ibrutinib, and cyclin-dependent kinase 9 (CDK9) inhibitors, which are being investigated for the treatment of various cancers and inflammatory diseases. The tert-butyl group, while often used for protection, can also influence the pharmacokinetic properties of the final drug molecule.

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